
D-Cycloserine-15N,D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Cycloserine-15N,D3 is a stable isotope-labeled compound, specifically a deuterated and nitrogen-15 labeled version of D-Cycloserine. This compound is an analog of the amino acid D-alanine and is known for its broad-spectrum antibiotic properties. It is primarily used in research settings to study bacterial cell wall synthesis and other biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Cycloserine-15N,D3 typically involves the protection-deprotection strategy starting from D-serine. The process includes the preparation of N-trifluoroacetyl-D-serine, followed by the formation of (1-trifluoroacetylamino-2-hydroxyl) ethyl hydroxamate, and finally the preparation of D-4-trifluoroacetylamino-3-oxazolidinone. The final step involves the hydrolysis of D-4-trifluoroacetylamino-3-oxazolidinone .
Industrial Production Methods
Industrial production methods for this compound are not widely documented due to its primary use in research. the synthesis generally follows similar steps as the laboratory preparation, with optimizations for scale and purity.
Análisis De Reacciones Químicas
Types of Reactions
D-Cycloserine-15N,D3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxazolidinone derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions include various oxazolidinone derivatives and substituted amino compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
D-Cycloserine-15N,D3 has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of bacterial cell wall synthesis and the role of D-alanine in this process.
Biology: It helps in understanding the biochemical pathways involving D-alanine and its analogs.
Medicine: It is used in research related to antibiotic resistance and the development of new antibiotics.
Industry: It is employed in the development of new chemical processes and the synthesis of other complex molecules
Mecanismo De Acción
D-Cycloserine-15N,D3 exerts its effects by inhibiting the synthesis of bacterial cell walls. It competitively inhibits two key enzymes: L-alanine racemase, which converts L-alanine to D-alanine, and D-alanylalanine synthetase, which incorporates D-alanine into the peptidoglycan layer of the bacterial cell wall. This inhibition weakens the bacterial cell wall, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
DL-Cycloserine-15N,D3: A racemic mixture of D- and L- forms of Cycloserine labeled with deuterium and nitrogen-15.
D-Cycloserine: The non-labeled version of the compound, commonly used as an antibiotic.
Uniqueness
D-Cycloserine-15N,D3 is unique due to its stable isotope labeling, which makes it particularly useful in research settings for tracing biochemical pathways and studying the mechanisms of action at a molecular level. The deuterium and nitrogen-15 labels provide additional insights into the compound’s behavior and interactions in various chemical and biological systems .
Propiedades
Fórmula molecular |
C3H6N2O2 |
|---|---|
Peso molecular |
106.10 g/mol |
Nombre IUPAC |
(4R)-4-amino-4,5,5-trideuterio-(215N)1,2-oxazolidin-3-one |
InChI |
InChI=1S/C3H6N2O2/c4-2-1-7-5-3(2)6/h2H,1,4H2,(H,5,6)/t2-/m1/s1/i1D2,2D,5+1 |
Clave InChI |
DYDCUQKUCUHJBH-GPFJSIIRSA-N |
SMILES isomérico |
[2H][C@@]1(C(=O)[15NH]OC1([2H])[2H])N |
SMILES canónico |
C1C(C(=O)NO1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13842748.png)
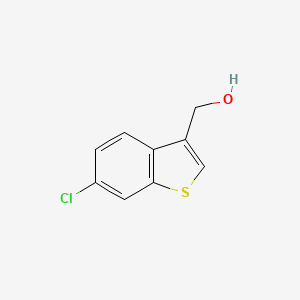
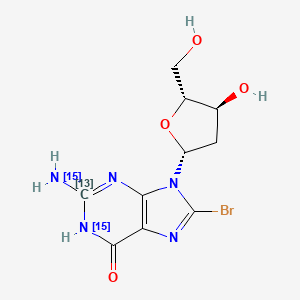
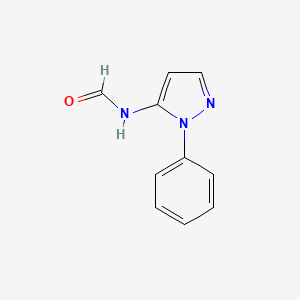
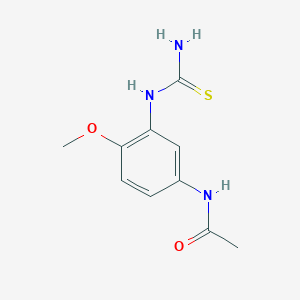
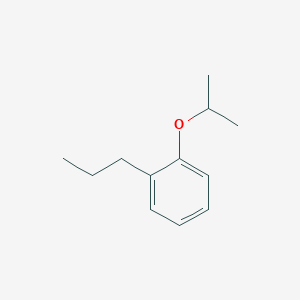
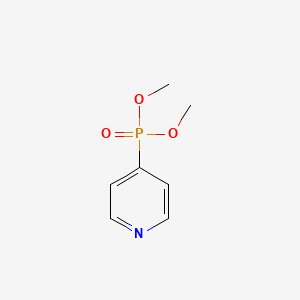


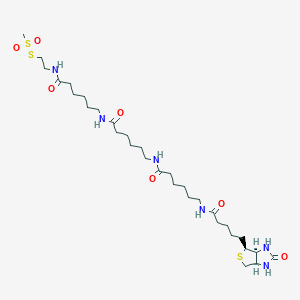
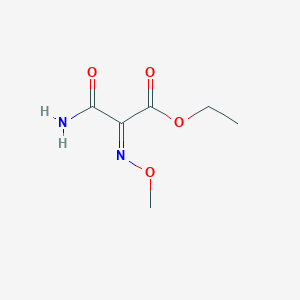
![disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate](/img/structure/B13842837.png)


